Potassium hydrogen 2-sulphonatobenzoate
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Overview
Description
Potassium hydrogen 2-sulphonatobenzoate is a chemical compound with the molecular formula C7H5KO5S. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry . This compound is characterized by its stability and solubility in water, making it a valuable reagent in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium hydrogen 2-sulphonatobenzoate typically involves the sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of fuming sulfuric acid to achieve the desired sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzoic acid is treated with sulfur trioxide or oleum. The resulting sulfonated product is then neutralized with potassium hydroxide to yield the final compound .
Chemical Reactions Analysis
Types of Reactions: Potassium hydrogen 2-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: It can be reduced under specific conditions to yield less oxidized forms.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonated benzoic acid derivatives, which have applications in different chemical processes .
Scientific Research Applications
Potassium hydrogen 2-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium hydrogen 2-sulphonatobenzoate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s reactivity and binding properties. These interactions are crucial in its role as a catalyst and reagent in different chemical processes .
Comparison with Similar Compounds
Potassium hydrogen 4-sulphonatobenzoate: This compound has a similar structure but with the sulfonate group positioned at the 4th carbon of the benzene ring.
Potassium hydrogen 3-sulphonatobenzoate: Another similar compound with the sulfonate group at the 3rd carbon position.
Uniqueness: Potassium hydrogen 2-sulphonatobenzoate is unique due to its specific positioning of the sulfonate group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in certain chemical reactions and industrial applications .
Properties
CAS No. |
62473-97-6 |
---|---|
Molecular Formula |
C7H5KO5S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
potassium;2-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
JMCGARBKIAJZLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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